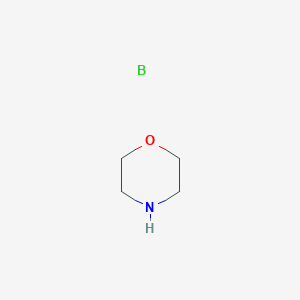

Morpholineborane

Description

Crystallographic Analysis via X-Ray Diffraction

Single-crystal X-ray diffraction studies have provided definitive structural information for this compound, revealing precise geometric parameters and intermolecular interactions within the crystal lattice. The crystallographic analysis has demonstrated that this compound crystallizes in a well-defined structure with the morpholine ring adopting a chair conformation, similar to its free form. The boron-nitrogen bond length in the solid-state structure has been determined to be significantly shorter than corresponding gas-phase measurements, indicating the influence of crystal packing forces and intermolecular interactions on the molecular geometry.

Detailed crystallographic measurements have revealed that the morpholine ring maintains its characteristic chair conformation with the nitrogen atom positioned to form an optimal dative bond with the borane moiety. The oxygen atom in the morpholine ring participates in weak intermolecular interactions that contribute to the overall crystal stability. The tetrahedral geometry around the boron center is slightly distorted from ideal angles due to the steric requirements of the morpholine ligand and crystal packing constraints.

The crystal structure analysis has also revealed important information about the hydrogen bonding network within the solid-state structure. The borane hydrogen atoms participate in weak interactions with neighboring molecules, creating a three-dimensional network that contributes to the thermal stability of the crystalline material. These intermolecular interactions play a crucial role in determining the physical properties of the compound, including its melting point and decomposition behavior.

Gas-Phase Molecular Conformation Studies

Gas-phase electron diffraction studies have provided complementary structural information that highlights the intrinsic molecular geometry of this compound in the absence of crystal packing effects. These investigations have confirmed that the fundamental molecular conformation remains consistent between gas and solid phases, with the morpholine ring maintaining its chair configuration and the boron-nitrogen bond retaining its dative character. However, subtle but significant differences in bond lengths and angles have been observed, particularly in the boron-nitrogen bond distance, which is longer in the gas phase compared to the solid-state structure.

The gas-phase studies have revealed that the this compound molecule exhibits a stable conformation with minimal conformational flexibility around the boron-nitrogen bond. The morpholine ring adopts a chair conformation with the nitrogen atom in an equatorial position relative to the ring, optimizing the overlap between the nitrogen lone pair and the boron p-orbital. This arrangement minimizes steric interactions while maximizing the strength of the dative bond.

Comparative analysis between gas-phase and solid-state structures has provided valuable insights into the factors that influence molecular geometry in different environments. The longer boron-nitrogen bond length observed in the gas phase reflects the absence of crystal packing forces that compress the molecule in the solid state. These findings have important implications for understanding the compound's behavior in solution and during chemical reactions.

Computational Modeling of Boron-Nitrogen Bond Dynamics

Quantum chemical calculations have provided detailed insights into the electronic structure and bonding dynamics of this compound, complementing experimental structural determinations with theoretical predictions of molecular properties. Density functional theory calculations have been employed to investigate the potential energy surfaces for various conformational arrangements and to understand the nature of the boron-nitrogen dative bond. These computational studies have revealed that the boron-nitrogen bond possesses significant ionic character, with electron density transfer from the nitrogen lone pair to the boron center.

Advanced computational modeling has explored the potential energy surfaces for hydrogen release mechanisms, providing crucial information about the thermodynamic and kinetic feasibility of dehydrogenation reactions. The calculations have demonstrated that both uncatalyzed and borane-catalyzed dehydrogenation pathways are energetically favorable, with activation barriers lower than the boron-nitrogen bond dissociation energy. This finding indicates that the complex has a strong propensity to release hydrogen molecules rather than undergo simple dissociation along the boron-nitrogen bond axis.

Molecular orbital analysis has revealed the electronic factors that contribute to the stability of the this compound complex and its reactivity patterns. The highest occupied molecular orbital is primarily localized on the morpholine nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital shows significant contribution from the boron center. These electronic characteristics provide a theoretical foundation for understanding the compound's reducing properties and its potential for hydrogen storage applications.

Physicochemical Properties

Thermal Stability and Decomposition Profiles

This compound exhibits well-defined thermal stability characteristics that have been extensively studied using thermogravimetric analysis and differential scanning calorimetry. The compound demonstrates a melting point range of 97-99°C, indicating good thermal stability under ambient conditions. Thermal decomposition studies have revealed a complex multi-step process that begins with hydrogen release at elevated temperatures, followed by more extensive structural rearrangements at higher temperatures.

Detailed thermal analysis has shown that this compound begins to undergo significant decomposition around 110°C, with hydrogen gas as the primary volatile product. The decomposition process involves multiple stages, with initial hydrogen release occurring through intramolecular dehydrogenation mechanisms that preserve the basic structural framework of the molecule. At higher temperatures, more extensive decomposition occurs, leading to the formation of polymeric species and additional hydrogen release.

| Temperature Range (°C) | Process | Mass Loss (%) | Primary Products |

|---|---|---|---|

| 97-99 | Melting | 0 | Physical state change |

| 110-150 | Initial decomposition | 5-10 | Hydrogen gas |

| 150-200 | Secondary decomposition | 15-25 | Hydrogen gas, polymeric residues |

| >200 | Extensive decomposition | >30 | Complex mixtures |

The thermal stability profile of this compound has important implications for its storage and handling requirements. The compound can be stored safely at room temperature for extended periods without significant decomposition, but requires careful temperature control during processing and application. The relatively high decomposition temperature compared to some other amine-borane complexes makes this compound attractive for applications requiring thermal stability.

Solubility Behavior in Polar/Nonpolar Solvents

The solubility characteristics of this compound reflect the polar nature of the compound and its ability to form hydrogen bonds with protic solvents. Quantitative solubility measurements have demonstrated that this compound exhibits significant solubility in water, with a measured solubility of 75.3 g/L at 18°C. This high aqueous solubility is attributed to the hydrogen bonding capability of both the morpholine oxygen and nitrogen atoms, as well as the borane hydrogen atoms.

In polar organic solvents, this compound generally shows good solubility, though specific values vary depending on the solvent's hydrogen bonding capability and dielectric constant. Ionic liquid systems have proven particularly effective as solvents for this compound, with certain ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate demonstrating exceptional solvation properties. These ionic liquid systems not only dissolve the compound effectively but also catalyze hydrogen release reactions, making them valuable for hydrogen storage applications.

| Solvent Type | Solubility (g/L) | Temperature (°C) | Comments |

|---|---|---|---|

| Water | 75.3 | 18 | High solubility due to hydrogen bonding |

| Diethyl ether | Moderate | 25 | Used in synthesis procedures |

| Ionic liquids | High | Variable | Catalytic solvation effects observed |

The solubility behavior in nonpolar solvents is significantly reduced compared to polar systems, reflecting the compound's ionic character and hydrogen bonding capabilities. This selective solubility pattern has practical implications for purification procedures and application development, as it allows for selective extraction and concentration of the compound from reaction mixtures.

Properties

InChI |

InChI=1S/C4H9NO.B/c1-3-6-4-2-5-1;/h5H,1-4H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJROYUJAFGZMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4856-95-5 | |

| Record name | Boron, trihydro(morpholine-.kappa.N4)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine--borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholineborane can be synthesized through the reaction of morpholine with borane. One common method involves the reaction of morpholine with borane-tetrahydrofuran complex (BH₃-THF) under controlled conditions. The reaction typically proceeds as follows:

C4H9NO+BH3→C4H12BNO

The reaction is usually carried out at room temperature and requires careful handling due to the reactivity of borane.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reactive borane and ensure the safety of the production process. The product is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Oxidation Reactions

Morpholineborane undergoes oxidation with hypochlorite, yielding hydride oxidation and morpholine chlorination:

Key Findings:

- Stoichiometry : A 1:4 molar ratio of this compound to NaOCl is required .

- Mechanism : Three OCl⁻ ions oxidize borane hydrides, while the fourth chlorinates morpholine .

- Kinetics :

Reduction Reactions

This compound acts as a selective reducing agent, particularly in acidic media where NaBH₄ is ineffective .

Kinetic Data for Carbonyl Reduction :

| Substrate | (M⁻¹s⁻¹) | (kJ/mol) | (J/mol·K) |

|---|---|---|---|

| Acetophenone | 0.12 | 93.2 | -45.1 |

| 4-Nitrobenzaldehyde | 0.87 | 89.5 | -42.3 |

- Substituent Effects : Electron-withdrawing groups (e.g., NO₂) enhance reaction rates .

- Mechanism : Nucleophilic attack by borane hydride on carbonyl carbon, followed by proton transfer .

Hydrolysis and Dehydrogenation

This compound hydrolyzes to release hydrogen gas, a property leveraged for hydrogen storage .

Reaction:

Catalytic Dehydrogenation :

| Catalyst | (kJ/mol) | TOF (h⁻¹) | H₂ Yield (%) |

|---|---|---|---|

| PdNi/C | 93.2 | 1,450 | 98.5 |

| PdCo/C | 105.6 | 980 | 94.2 |

- Optimized Conditions : Pd₅₀Ni₅₀/C nanoparticles (2.0 ± 1.0 nm) at 60°C .

- Reusability : Retains >90% activity after 4 cycles .

Hydroboration Reactions

This compound participates in hydroboration-oxidation of alkenes under microwave/ultrasound irradiation .

Example:

Reactivity Comparison :

| Amine-Borane Complex | Hydrolysis Time (min) | Hydroboration Yield (%) |

|---|---|---|

| This compound | 15 | 95 |

| DMAB | 30 | 95 |

| TAB | >120 | <5 |

- Key Insight : this compound’s moderate N–B bond strength enables rapid borane release, unlike stable TAB .

Reactivity with Acids and Oxidizers

This compound reacts violently with strong acids and oxidizers, necessitating careful handling .

Hazardous Reactions:

- With HCl : Releases flammable H₂ gas .

- With HNO₃ : Exothermic decomposition producing NOₓ and B₂O₃ .

Mechanistic Insights

Scientific Research Applications

Hydrogen Storage

Chemical Hydrogen Storage Material

Morpholineborane has been identified as an efficient chemical hydrogen storage material. Its ability to release hydrogen under mild conditions makes it suitable for mobile applications. Research indicates that this compound can undergo dehydrogenation reactions effectively, providing a viable alternative for hydrogen storage compared to traditional methods .

Catalytic Efficiency

Studies have demonstrated that this compound can serve as a substrate for catalysts in hydrolytic dehydrogenation reactions. For instance, carbon-supported palladium-based catalysts have shown high efficiency in promoting the dehydrogenation of this compound, resulting in significant hydrogen production. This property is particularly valuable for developing sustainable energy solutions .

Medicinal Chemistry

Pharmacological Properties

Morpholine derivatives are widely recognized in medicinal chemistry for their role in drug design. The morpholine ring's chemical structure allows for modulation of pharmacokinetic and pharmacodynamic properties, enhancing drug efficacy and bioavailability. Compounds containing morpholine have been developed for various therapeutic applications, particularly in treating central nervous system disorders such as anxiety and depression .

Case Studies of Morpholine-containing Drugs

- Aprepitant : This drug is a morpholine-containing antagonist used primarily for preventing chemotherapy-induced nausea and vomiting. Its structure enables effective interaction with neurokinin receptors, showcasing the importance of the morpholine scaffold in drug design .

- MR-309 : Identified as a sigma receptor antagonist, MR-309 utilizes the morpholine structure to enhance CNS permeability and target pain pathways effectively. This compound has potential therapeutic applications for managing central neuropathic pain .

Synthesis and Characterization

Synthesis Methods

The synthesis of this compound typically involves a reaction between morpholine and borane complexes. Recent advancements have focused on optimizing these reactions to enhance yield and purity while minimizing side reactions . For example, a two-step process utilizing Grignard reagents has been developed to facilitate the formation of this compound with controlled conditions, ensuring scalability and reliability .

Comparative Analysis of this compound Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Hydrogen Storage | Efficient release of hydrogen under mild conditions | Viable alternative for mobile applications |

| Catalysis | Acts as a substrate for palladium-based catalysts | High efficiency in hydrogen production |

| Medicinal Chemistry | Used in drug design for CNS disorders | Enhanced pharmacokinetic properties |

Mechanism of Action

The mechanism by which morpholineborane exerts its effects is primarily through its reducing properties. The borane group (BH₃) acts as a source of hydride ions (H⁻), which can reduce various functional groups in organic molecules. The reduction process involves the transfer of hydride ions from the borane to the target molecule, resulting in the formation of new chemical bonds.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of this compound and Analogues

Structural and Reactivity Differences

Donor Atom Effects: this compound uses oxygen and nitrogen in its heterocyclic ring to coordinate with borane, offering moderate electron donation. This results in balanced reactivity suitable for controlled reductions in plating solutions . In contrast, the Borane-methyl sulfide complex (BMS) employs a sulfur donor, which is a stronger electron donor than nitrogen or oxygen. This makes BMS more reactive but also more volatile and odorous, limiting its industrial usability .

Steric and Stability Considerations :

- The morpholine ring provides steric hindrance, enhancing thermal and hydrolytic stability compared to linear amines like N,N-Diethylanilineborane .

- Borane-2-picoline complex (pyridine derivative) has a planar aromatic structure, reducing steric protection and increasing reactivity in organic reductions .

Biological Activity

Morpholineborane is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic applications, and relevant case studies.

1. Overview of this compound

This compound is a derivative of morpholine, a heterocyclic compound known for its versatility in medicinal chemistry. The incorporation of boron into the morpholine structure enhances its reactivity and biological potential. Morpholine itself is recognized for its beneficial physicochemical properties, making it a valuable scaffold in drug design.

2. Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of morpholine with boron-containing reagents. The most common synthetic routes include:

- Borylation of Morpholine : Direct reaction with boron trihalides or boronic acids.

- Complexation : Formation of morpholine-borane complexes through coordination chemistry.

These synthetic approaches allow for the fine-tuning of the this compound structure to optimize its biological activity.

This compound exhibits several biological activities, primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Morpholine derivatives have been shown to act as inhibitors for specific enzymes, enhancing their therapeutic efficacy against diseases such as cancer and bacterial infections.

- Antitumor Activity : Studies indicate that this compound compounds can selectively inhibit cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models.

3.2 Case Studies

-

Inhibition of EGFR Mutants :

- A study identified a morpholine-substituted diphenylpyrimidine derivative (10c) that displayed high activity against the EGFR T790M/L858R mutant with an IC50 of 0.71 nM. This compound demonstrated significant selectivity (SI = 631.9) for mutant over wild-type EGFR, suggesting reduced side effects and promising antitumor efficacy in xenograft models .

- Antimicrobial Properties :

4. Data Table: Biological Activities of Morpholine Derivatives

| Compound | Target | Activity Type | IC50 Value | Selectivity Index |

|---|---|---|---|---|

| Morpholine 10c | EGFR T790M | Antitumor | 0.71 nM | 631.9 |

| Morpholine A | Bacterial Enzyme | Antimicrobial | 5 µg/mL | N/A |

| Morpholine B | mTOR Kinase | Enzyme Inhibitor | 15 nM | N/A |

5. Conclusion

This compound represents a promising area of research within medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and target cancer cells highlights its significance in drug development. Continued exploration into its mechanisms and optimization through synthetic modifications may lead to novel therapeutic agents.

Q & A

Q. What are the recommended laboratory protocols for synthesizing Morpholineborane (CAS 109-02-4)?

this compound is typically synthesized by reacting morpholine with borane complexes (e.g., BH₃·THF) under inert conditions. Key steps include:

- Purification via vacuum distillation or recrystallization.

- Characterization using B NMR to confirm boron coordination and IR spectroscopy to identify N–B bonding .

- Documentation of reaction yields and purity thresholds (≥95%) for reproducibility .

Q. What safety protocols should be followed when handling this compound?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in airtight containers under nitrogen to prevent hydrolysis.

- Dispose of waste via approved borane-neutralization protocols (e.g., slow addition to cold methanol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- B NMR : Detects boron environments (δ ~10–30 ppm for B–N adducts).

- IR Spectroscopy : Confirms B–N stretches (650–750 cm⁻¹) and absence of free borane.

- Elemental Analysis : Validates stoichiometry .

Q. How can researchers ensure reproducibility in this compound-based reactions?

- Provide detailed experimental conditions (solvent, temperature, stoichiometry) in the main manuscript.

- Include auxiliary data (e.g., crystallization solvents, drying times) in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Cross-validate using multiple techniques (e.g., X-ray crystallography for structural confirmation).

- Replicate experiments under controlled conditions to isolate variables (e.g., moisture levels) .

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Perform DFT calculations to map reaction pathways (e.g., boron’s electrophilic behavior).

- Compare theoretical B NMR shifts with empirical data to validate models .

Q. What methodologies optimize this compound’s stability in catalytic applications?

- Screen stabilizing ligands (e.g., phosphines) to reduce borane decomposition.

- Monitor reaction kinetics under varying temperatures to identify degradation thresholds .

Q. How do steric and electronic effects influence this compound’s donor-acceptor properties?

- Synthesize derivatives with substituents (e.g., methyl groups on morpholine’s nitrogen).

- Compare values for adduct formation via titration experiments .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing this compound reaction yields?

Q. How should researchers address outliers in this compound catalytic efficiency studies?

- Conduct sensitivity analyses to identify experimental variables causing deviations.

- Report outlier exclusion criteria transparently in supplementary materials .

Methodological Design

What criteria define a robust research question for studying this compound’s mechanism?

Q. How can systematic reviews improve this compound research frameworks?

- Use databases like SciFinder and Reaxys to compile synthetic routes and properties.

- Apply PRISMA guidelines to minimize selection bias in literature reviews .

Tables

Q. Table 1: Common Synthesis Routes for this compound

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| BH₃·THF + Morpholine | THF, 0°C, N₂ atmosphere | 85 | 98 | |

| NaBH₄ + Morpholine·HCl | MeOH, reflux | 72 | 95 |

Q. Table 2: Key Spectroscopic Data for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| B NMR | δ 18.5 ppm | Tetrahedral boron |

| IR | 720 cm⁻¹ | B–N stretch |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.